molecular formula C9H11N5 B1424487 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 60763-69-1

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B1424487
CAS No.: 60763-69-1
M. Wt: 189.22 g/mol
InChI Key: FGXMVBWPIAEYAF-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a chemical compound featuring an aniline group linked to a 1-ethyl-1H-tetrazole ring, which serves as a versatile building block in medicinal chemistry and drug discovery. Tetrazole derivatives are recognized as bioisosteres for carboxylic acids and other functional groups, often improving metabolic stability and bioavailability in lead molecules . This aniline-tetrazole hybrid is a key synthetic intermediate for developing novel pharmacologically active compounds. Tetrazole-based structures are frequently explored in oncology research; for instance, similar tetrazole-containing molecules have been designed as microtubule destabilizing agents that inhibit tubulin polymerization and exhibit potent antiproliferative activity against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa), by binding to the colchicine site on tubulin . Furthermore, structural analogues, such as substituted 2-(1H-tetrazol-5-yl)anilines, demonstrate significant antimicrobial and antifungal activity against pathogens like Staphylococcus aureus , Escherichia coli , and Candida albicans . The mechanism often involves interactions with microbial cellular targets, with activity influenced by substituents on the aniline and tetrazole rings . Researchers value this compound for constructing more complex molecules like ureas and quinazolinones for biological screening . FOR RESEARCH USE ONLY (RUO). Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1-ethyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-14-9(11-12-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXMVBWPIAEYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of 3-nitroaniline with ethyl azide under specific conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Research Findings and Implications

Bioactivity : Tetrazole-containing analogs, including 3-(1-ethyl-1H-tetrazol-5-yl)aniline, are explored as enzyme inhibitors (e.g., Ami1Mab inhibitors in ) due to their hydrogen-bonding capabilities .

Lipophilicity : Ethyl substitution increases logP compared to methyl or unsubstituted analogs, improving membrane permeability in drug candidates .

Synthetic Utility : The para-substituted analog (4-(1H-tetrazol-5-yl)aniline) is commercially available (CAS 46047-18-1) and serves as a precursor in peptide mimetics .

Halogenated Derivatives : Fluorine or chlorine substituents enhance metabolic stability and binding affinity in antimicrobial agents .

Notes on Contradictions and Limitations

  • Molecular Weight Discrepancy : The reported molecular weight of 258.68 g/mol for 3-(1-ethyl-1H-tetrazol-5-yl)aniline () conflicts with calculated values (~202.24 g/mol for C₉H₁₁N₅), suggesting possible salt formation or reporting errors.

Biological Activity

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a compound of significant interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
CAS Number: 60763-69-1

The compound features a tetrazole ring which is known for its ability to mimic carboxylate groups in biological systems, enhancing its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors. The tetrazole moiety allows for binding to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate several biochemical pathways, leading to various therapeutic effects.

Antifungal Activity

Research indicates that compounds with tetrazole rings exhibit promising antifungal properties. For instance, studies have shown that derivatives of tetrazoles can effectively inhibit the growth of fungal pathogens such as Candida glabrata and Candida krusei . The presence of the ethyl group in this compound may enhance its antifungal potency compared to other tetrazole derivatives.

Structure-Activity Relationship (SAR)

The effectiveness of this compound as an antifungal agent can be influenced by several structural features:

Structural Feature Effect on Activity
Tetrazole Substitution Enhances binding affinity to fungal targets
Aryl Substituents Electron-withdrawing groups improve activity
Alkyl Chain Length Optimal length enhances membrane penetration

Studies suggest that modifications to the aryl ring and the length of alkyl chains can significantly impact the compound's biological efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects against Candida strains. For example:

  • Minimum Inhibitory Concentration (MIC): The compound showed MIC values comparable to established antifungal agents like fluconazole.

These findings highlight the compound's potential as a lead structure for developing new antifungal therapies.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various fungal enzymes. The results indicate strong interactions with key active sites involved in fungal cell wall synthesis.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a scaffold for designing novel antifungal agents. Its structural versatility allows for modifications that can enhance selectivity and potency against resistant strains.

Q & A

Q. What are the established synthetic routes for 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline, and how do reaction conditions affect yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting from aniline derivatives and tetrazole precursors. Key steps include cyclization (e.g., via Huisgen 1,3-dipolar cycloaddition for tetrazole formation) and alkylation to introduce the ethyl group. For example:

  • Cyclization : Reacting 3-cyanoaniline with sodium azide and ammonium chloride under reflux (80–100°C) generates the tetrazole core .
  • Alkylation : Ethyl bromide or ethyl iodide in DMF with K₂CO₃ as a base introduces the ethyl substituent at the tetrazole N1 position . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Cyclization + Alkylation65–75>95DMF, K₂CO₃, 80°C, 12h
One-pot Tetrazole Formation50–6090–92NaN₃, NH₄Cl, 100°C, 24h

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., ethyl CH₃ at δ 1.4–1.6 ppm, tetrazole C5 at δ 150–160 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the ethyl group’s position on the tetrazole ring . Discrepancies in spectral data (e.g., unexpected splitting in 1H^1H NMR) may indicate impurities or regioisomers, necessitating column chromatography or recrystallization .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and QSAR models correlate substituent effects with activity. For example:

  • Docking : The ethyl group’s hydrophobicity enhances binding to fungal CYP51 (target for antifungals) by occupying a hydrophobic pocket .
  • QSAR : Hammett constants (σ) for substituents on the aniline ring predict electron-withdrawing groups (e.g., -NO₂) improve antifungal IC₅₀ values . Validation involves comparing computational predictions with in vitro assays (e.g., MIC against Candida albicans) .

Q. How do substituent variations on the tetrazole or aniline ring influence the compound’s reactivity and bioactivity?

Methodological Answer: Systematic SAR studies reveal:

  • Tetrazole N-substituents : Ethyl groups enhance metabolic stability compared to methyl (shorter half-life) or bulky tert-butyl (reduced solubility) .
  • Aniline substituents : Electron-donating groups (e.g., -OCH₃ at C4) increase antifungal activity by improving membrane permeability .

Table 2: Substituent Effects on Antifungal Activity

CompoundSubstituent (Position)MIC (μg/mL)LogPReference
3-(1-Ethyl-tetrazol-5-yl)aniline-H (C4)162.1
4-Methoxy derivative-OCH₃ (C4)81.8
5-Fluoro derivative-F (C5)322.3

Q. How can crystallographic data resolve contradictions in reported biological assay results?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., conflicting reports on kinase inhibition) may arise from polymorphic forms or solvate formation. Strategies include:

  • Single-crystal XRD : Identifies hydrogen-bonding networks (e.g., tetrazole N–H⋯O interactions stabilizing active conformations) .
  • Powder XRD : Detects polymorphs, which may exhibit differing bioactivities . For example, a study resolved contradictory antifungal data by isolating two polymorphs of 3-(1-ethyl-tetrazol-5-yl)aniline hydrochloride, with Form I showing 10-fold higher activity than Form II .

Q. What experimental approaches are used to study the compound’s mechanism of action in bacterial targets?

Methodological Answer:

  • Fluorescence quenching : Measures binding affinity to bacterial DNA gyrase (e.g., ΔFmax and Kd calculations) .
  • Gene knockout assays : Compare MIC values against E. coli strains with/without target enzymes (e.g., FabI for fatty acid biosynthesis) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-target binding, confirming entropy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Reactant of Route 2
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3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline

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